molecular formula C12H14BrN3O2 B1382708 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416714-08-3

3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1382708
CAS No.: 1416714-08-3
M. Wt: 312.16 g/mol
InChI Key: MSBWRRLCQCPACR-UHFFFAOYSA-N
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Description

“3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a chemical compound . It’s a building block in organic synthesis . It’s used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of similar compounds involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for this compound is "1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2" . For a detailed structural analysis, crystallographic studies would be needed.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Polyheterocyclic Compounds : The compound 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, closely related to the specified chemical, serves as a precursor for constructing new polyheterocyclic ring systems, demonstrating the potential of such compounds in the synthesis of complex heterocycles (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Intermediate in Synthesis : The compound is an important intermediate in the synthesis of complex molecules like apixaban, an anticoagulant, showcasing its role in pharmaceutical synthesis (Wang et al., 2017).

  • Synthesis of Heterocyclic Scaffolds : It can be used in the synthesis of novel fluorinated heterocyclic scaffolds, indicating its versatility in creating diverse molecular structures (Revanna et al., 2013).

Biological and Chemical Applications

  • Antibacterial and Antioxidant Properties : Derivatives of pyrazolo[3,4-b]pyridine, similar to the specified compound, have shown notable antibacterial and antioxidant properties, suggesting potential biomedical applications (Variya et al., 2019).

  • Anticancer Agents : Organometallic complexes containing pyrazolo[3,4-b]pyridine derivatives exhibit properties as potential anticancer agents, indicating the compound's relevance in cancer research (Stepanenko et al., 2011).

  • Corrosion Inhibition : Pyrazolopyridine derivatives have been synthesized and evaluated as potential corrosion inhibitors for mild steel, demonstrating the compound's application in material science (Dandia et al., 2013).

  • Imaging Agents in Cancer : Derivatives of pyrazolo[3,4-b]pyridine have been explored as potential PET agents for imaging B-Raf(V600E) in cancers, highlighting their use in diagnostic imaging (Wang et al., 2013).

  • Structural Analysis : The compound and its derivatives have been subject to structural analysis through techniques like X-ray crystallography, underscoring their importance in structural chemistry (Ganapathy et al., 2015).

  • Sensing Applications : Schiff base derivatives of related compounds have been developed for sensing applications, indicating potential use in chemical detection and analysis (Tadesse et al., 2016).

  • Antimicrobial and Antitumor Activities : The compound and its analogs have shown promise in antimicrobial and antitumor activities, reinforcing their significance in therapeutic research (El-Borai et al., 2012).

  • Biomedical Applications : A comprehensive review of 1H-pyrazolo[3,4-b]pyridines, a class to which the specified compound belongs, covers a wide range of biomedical applications, from synthesis methodologies to therapeutic potentials (Donaire-Arias et al., 2022).

Properties

IUPAC Name

3-bromo-5-methoxy-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-17-10-6-8-9(7-14-10)16(15-12(8)13)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBWRRLCQCPACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=NN2C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

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